molecular formula C15H15N3O3 B12202002 2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione

2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione

Cat. No.: B12202002
M. Wt: 285.30 g/mol
InChI Key: INUGJLMVIZRNIG-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione is a heterocyclic compound featuring a pyrido-naphthyridine core. Its structure includes a 2-methoxyethyl group at position 2 and a methyl group at position 8 (Figure 1). This compound’s methoxyethyl substituent may enhance solubility compared to alkyl or aryl groups, while the methyl group at position 8 could influence steric interactions in biological targets.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7-dione

InChI

InChI=1S/C15H15N3O3/c1-17-5-3-10-11(14(17)19)9-16-12-4-6-18(7-8-21-2)15(20)13(10)12/h3-6,9H,7-8H2,1-2H3

InChI Key

INUGJLMVIZRNIG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C3C(=NC=C2C1=O)C=CN(C3=O)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione typically involves multi-step reactions. One common method includes the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a condensed thiopyrane intermediate. This intermediate is then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves similar multi-step reactions with optimized conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, phenyl isothiocyanate, and alkyl amines. Reaction conditions often involve refluxing in solvents like tetrahydrofuran (THF) or using catalysts such as triethyl orthoformate .

Major Products Formed

Major products formed from these reactions include tetracyclic ring systems, such as benzo[c]pyrimido[4,5,6-ij][2,7]naphthyridine-1-carbonitriles and benzo[c][1,2,3]triazino[4,5,6-ij][2,7]naphthyridine-1-carbonitriles .

Scientific Research Applications

Biological Activities

Naphthyridine derivatives have garnered significant attention due to their various biological properties. The following sections detail the specific applications of 2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione based on existing literature.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit substantial antimicrobial properties. For instance:

  • Antibacterial : The compound has shown effectiveness against several bacterial strains. Studies demonstrated that derivatives of naphthyridines can inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis and inhibiting protein synthesis .
  • Antifungal : Some derivatives have also been evaluated for antifungal activity, providing a broad spectrum of efficacy against fungal infections.

Anticancer Potential

The anticancer properties of naphthyridine derivatives are particularly noteworthy:

  • Mechanisms : They are known to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor progression. For example, some studies highlight their role as topoisomerase inhibitors and in disrupting microtubule dynamics .
  • Case Studies : Specific case studies have reported that certain 1,8-naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential for development as chemotherapeutic agents .

Neurological Applications

Naphthyridine compounds are being investigated for their neuroprotective effects:

  • Alzheimer’s Disease : Certain derivatives have shown promise in models of Alzheimer's disease by inhibiting acetylcholinesterase and reducing amyloid plaque formation .
  • Mood Disorders : Research suggests potential applications in treating depression and anxiety by modulating neurotransmitter systems .

Various synthetic routes have been explored to enhance the yield and purity of naphthyridine derivatives. Common methods include:

  • Cyclization Reactions : Utilizing precursors such as aminopyridines and appropriate aldehydes or ketones.
  • Green Chemistry Approaches : Employing environmentally friendly solvents and catalysts to minimize waste during synthesis .

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione involves its interaction with molecular targets and pathways. For instance, it has been identified as a c-Met kinase inhibitor, which plays a role in cancer cell proliferation and survival . The compound’s structure allows it to bind to specific sites on the target proteins, thereby inhibiting their activity.

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound A : 2-(Indazol-5-yl)-6-(piperidin-4-yl)-1,7-naphthyridine Derivatives
  • Substituents : Position 2 has an indazol-5-yl group (aromatic heterocycle), and position 6 features a piperidin-4-yl group (saturated nitrogen-containing ring) .
  • In contrast, the target compound’s methoxyethyl group provides polarity without basicity, which may reduce nonspecific interactions in biological systems.
  • Biological Relevance : Compound A is patented for modulating RNA splicing and treating proliferative diseases , suggesting the target compound’s activity could differ due to substituent-driven selectivity.
Compound B : Thiazolo[2,3-f][1,6]-naphthyridin-4-iums (e.g., Berninamycinic Acid Derivatives)
  • Substituents : Features a thiazolo-fused ring and carboxylate groups at positions 6 and 8 .
  • Key Differences :
    • The fused thiazole ring in Compound B introduces sulfur-based reactivity , whereas the target compound lacks sulfur.
    • Carboxylate groups in Compound B enhance water solubility but may limit membrane permeability compared to the target compound’s methoxyethyl group.
  • Chemical Behavior: Compound B undergoes methylation and hydrogenolysis to yield intermediates like 154 and 155, which lack the pyrido-naphthyridine core . This highlights the target compound’s stability under similar conditions due to its distinct substitution pattern.

Hypothetical Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B
Core Structure Pyrido[3,4-c][1,6]naphthyridine 1,7-Naphthyridine Thiazolo[2,3-f][1,6]naphthyridine
Key Substituents 2-(2-Methoxyethyl), 8-methyl 2-Indazol-5-yl, 6-piperidin-4-yl 6-Carboxy, 8-hydroxy
Solubility Moderate (methoxyethyl enhances polarity) Low (piperidinyl may protonate) High (carboxylate ionic character)
Bioactivity Hypothesis Nucleic acid intercalation/modulation RNA splicing modulation Antibiotic precursor

Biological Activity

2-(2-Methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione is a synthetic compound belonging to the naphthyridine family. This class of compounds has garnered significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13H14N2O3
  • Molecular Weight : 246.26 g/mol

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis through various mechanisms:

  • Mechanism of Action : Naphthyridines may intercalate into DNA and modulate cell cycle progression by affecting cyclin-dependent kinases (CDKs) and other regulatory proteins involved in cell division .
  • Case Study : Aaptamine, a naphthyridine derivative, demonstrated significant cytotoxic effects against several cancer cell lines including H1299 and A549 with IC50 values ranging from 10.47 to 15.03 μg/mL .

Neuroprotective Effects

Naphthyridine derivatives have also been explored for their neuroprotective potential:

  • Mechanism : These compounds may protect neuronal cells from oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases like Parkinson's disease.
  • Research Findings : In vitro studies have indicated that certain naphthyridine derivatives can significantly reduce neuronal cell death induced by neurotoxins .

Antimicrobial Activity

The antimicrobial properties of naphthyridines are well-documented:

  • Activity Spectrum : Compounds within this class have shown effectiveness against a range of bacterial and fungal pathogens.
  • Example : Specific derivatives have been reported to exhibit fungicidal activity against various fungi, suggesting their potential use in treating fungal infections .

The biological activities of this compound can be attributed to several key mechanisms:

  • DNA Intercalation : The planar structure allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition : Some derivatives inhibit enzymes critical for cancer cell survival and proliferation.
  • Signal Transduction Modulation : They may influence signaling pathways involved in apoptosis and cell cycle regulation.

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (μM)Mechanism of Action
AaptamineAnticancer10.47 - 15.03DNA intercalation; CDK inhibition
Compound XNeuroprotectiveN/AReduces oxidative stress
Compound YAntimicrobialN/ADisrupts cell membrane integrity

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